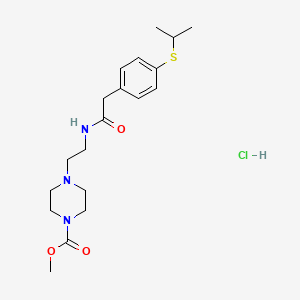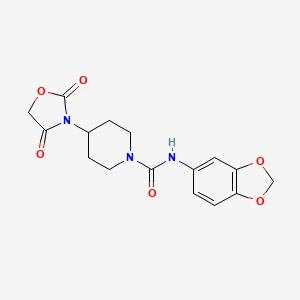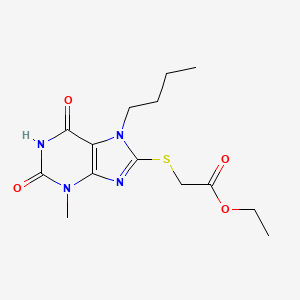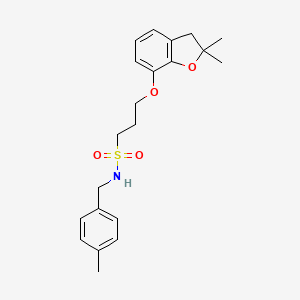![molecular formula C14H16F2N2O2S B2623345 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1798717-76-6](/img/structure/B2623345.png)
1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The intermediate is then reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group.
Attachment of the 2,4-Difluorophenyl Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated systems for precise control of reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with commercially available piperazine, the prop-2-yn-1-yl group is introduced via nucleophilic substitution using propargyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile).
化学反应分析
Types of Reactions: 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced at the alkyne position to form alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Epoxides or ketones.
Reduction: Alkenes or alkanes.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine depends on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways.
Pathways Involved: It may affect signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.
相似化合物的比较
- 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperidine
- 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)morpholine
Comparison:
- Structural Differences: While these compounds share the 2,4-difluorophenylmethanesulfonyl group, they differ in the heterocyclic ring (piperazine vs. piperidine vs. morpholine).
- Unique Properties: The piperazine ring in 1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs, potentially leading to unique biological activities.
属性
IUPAC Name |
1-[(2,4-difluorophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2S/c1-2-5-17-6-8-18(9-7-17)21(19,20)11-12-3-4-13(15)10-14(12)16/h1,3-4,10H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVBWOXNWYMCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)



![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
![3-[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3-methoxyphenyl)urea](/img/structure/B2623275.png)

![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)
![3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]-6-{[(3-nitrophenyl)methyl]sulfanyl}pyridazine](/img/structure/B2623280.png)

![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
